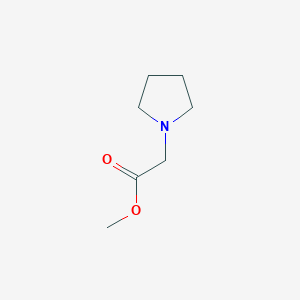

Methyl 1-pyrrolidineacetate

Description

Methyl 1-pyrrolidineacetate is a pyrrolidine-based ester compound characterized by a pyrrolidine ring (a five-membered secondary amine) linked to a methyl ester group via an acetic acid backbone. For instance, Ethyl 1-pyrrolidineacetate (CAS 22041-19-6) shares the same pyrrolidine-acetic acid backbone but substitutes the methyl ester with an ethyl group . This compound is hypothesized to serve as an intermediate in pharmaceutical synthesis or organic chemistry due to its reactive ester group and the basicity of the pyrrolidine moiety.

Properties

IUPAC Name |

methyl 2-pyrrolidin-1-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-10-7(9)6-8-4-2-3-5-8/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMWOSLXYXGTLAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20176514 | |

| Record name | Acetic acid, pyrrolidin-1-yl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20176514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22041-18-5 | |

| Record name | Acetic acid, pyrrolidin-1-yl-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022041185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, pyrrolidin-1-yl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20176514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-(pyrrolidin-1-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 1-pyrrolidineacetate can be synthesized from pyrrolidine and methyl diazoacetate . The reaction typically involves the use of tetrakis(acetato)chloridodiruthenium(II,III) as a catalyst in benzene at 75°C for 20.5 hours . This method is known for its regioselectivity and moderate yield.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis from pyrrolidine and methyl diazoacetate is a feasible route for large-scale production, given the availability of starting materials and the efficiency of the catalytic process.

Chemical Reactions Analysis

Hydrogenation of the Pyrrolidine Ring

Methyl 1-pyrrolidineacetate undergoes catalytic hydrogenation to produce saturated derivatives. For example, in the synthesis of 1-methyl-2-(2-hydroxyethyl)pyrrolidine, the compound’s α,β-unsaturated ester moiety is hydrogenated using 5% Rh/C or 5% Rh/γ-Al₂O₃ under mild conditions (10 bar H₂, 25–50°C) . Key findings include:

-

Activity dependence : Catalyst performance declines with reuse due to adsorption of byproducts (e.g., 1-methylpyrrolidine) on acidic sites, reducing conversion rates from 100% (fresh catalyst) to 14% (6th reuse) .

-

Temperature effects : Higher temperatures (50°C) improve desorption of inhibitors, enhancing initial reaction rates (e.g., 276.8 nL H₂·g⁻¹·h⁻¹ at 50°C vs. 121.8 nL H₂·g⁻¹·h⁻¹ at 25°C) .

Table 1: Hydrogenation Performance of 5% Rh/C

| Catalyst Reuse | Conversion (%) | Reaction Time (h) |

|---|---|---|

| Fresh | 100 | 3.5 |

| 2nd reuse | 96 | 4.2 |

| 6th reuse | 14 | 1.0 |

Reduction of the Ester Group

The ester group in this compound is reducible to primary alcohols using metal borohydrides . Two approaches are documented:

-

Sequential reduction :

-

Single-step reduction : Simultaneous hydrogenation and ester reduction using NaBH₄ with Lewis acids (e.g., LiCl, ZnCl₂), achieving 99% conversion in 2 h .

Key conditions :

Enantioselective Hydrogenation

Chiral catalysts enable asymmetric synthesis of R(+)-1-methyl-2-(2-hydroxyethyl)pyrrolidine. Method 3 in employs chiral Rh catalysts for enantioselective hydrogenation of allylic alcohol intermediates, achieving high enantiomeric excess (ee > 90%).

Scientific Research Applications

Methyl 1-pyrrolidineacetate has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

Biology: The compound is studied for its effects on biological systems, particularly its psychoactive properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a stimulant.

Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Methyl 1-pyrrolidineacetate involves its interaction with the central nervous system. It acts as a stimulant by increasing the levels of certain neurotransmitters, such as dopamine and norepinephrine, in the brain. This leads to enhanced mood, increased energy, and heightened alertness . The molecular targets include neurotransmitter transporters and receptors involved in the regulation of mood and cognition.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences among Methyl 1-pyrrolidineacetate and its analogues:

Physicochemical and Application Differences

- Reactivity and Stability: this compound’s ester group renders it susceptible to hydrolysis under acidic or basic conditions, similar to Ethyl 1-pyrrolidineacetate . The 2-oxo derivative (Methyl 2-Oxo-1-pyrrolidineacetate) forms a lactam (pyrrolidone), reducing basicity compared to the parent pyrrolidine .

Applications :

- Pharmaceutical Intermediates : Methyl 2-Phenyl-2-(pyrrolidin-1-yl)acetate (CAS 27594-60-1) is utilized as a reference standard in forensic and pharmacological research due to its structural complexity and stability .

- Synthetic Flexibility : Ethyl 1-pyrrolidineacetate’s ethyl ester may offer improved solubility in organic solvents compared to methyl esters, influencing its use in reaction optimization .

- Specialized Reactivity : The thioester variant (CAS 852399-75-8) is tailored for controlled radical polymerization or biochemical tagging .

Biological Activity

Methyl 1-pyrrolidineacetate is a synthetic compound classified under pyrrolidinyl-substituted cathinones. It has gained attention due to its psychoactive properties , which include stimulant and euphoric effects. The molecular formula for this compound is CHNO, with a molecular weight of 157.17 g/mol. Its synthesis typically involves the reaction of pyrrolidine with methyl diazoacetate, which is a feasible route for both laboratory and potential industrial production.

The biological activity of this compound primarily revolves around its interaction with the central nervous system (CNS) . It functions as a stimulant by increasing the levels of neurotransmitters such as dopamine and norepinephrine in the brain. This elevation in neurotransmitter levels leads to enhanced mood, increased energy, and heightened alertness, making it a subject of interest in both pharmacological research and potential therapeutic applications.

Psychoactive Properties

Research has indicated that this compound exhibits significant psychoactive effects. These include:

- Stimulant effects : Similar to other compounds in its class, it may enhance physical performance and cognitive function.

- Euphoric effects : Users report feelings of euphoria, which can lead to its misuse.

Study on Neurotransmitter Levels

A study examining the compound's effect on neurotransmitter levels found that administration resulted in a significant increase in both dopamine and norepinephrine concentrations in rodent models. This increase was associated with observable behavioral changes consistent with stimulant activity, such as increased locomotion and exploratory behavior.

Toxicological Assessments

Toxicological assessments have been conducted to evaluate the safety profile of this compound. These studies revealed:

- Acute toxicity : High doses led to adverse effects including agitation, increased heart rate, and potential neurotoxicity.

- Chronic exposure : Long-term exposure studies indicated potential for dependency and withdrawal symptoms similar to those observed with other stimulant drugs.

Summary of Biological Activity

| Property | Description |

|---|---|

| Chemical Class | Pyrrolidinyl-substituted cathinones |

| Molecular Formula | CHNO |

| Psychoactive Effects | Stimulant and euphoric effects |

| Mechanism of Action | Increases dopamine and norepinephrine levels in the CNS |

| Toxicity Profile | Acute toxicity observed; potential for dependency |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.